REACTION_CXSMILES
|
[CH2:1]([O:3][C:4](=[O:12])[CH2:5][C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=1)[CH3:2].[Cl:13][S:14](O)(=[O:16])=[O:15]>>[CH2:1]([O:3][C:4](=[O:12])[CH2:5][C:6]1[CH:11]=[CH:10][C:9]([S:14]([Cl:13])(=[O:16])=[O:15])=[CH:8][CH:7]=1)[CH3:2]
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Name
|
|
Quantity
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59 g
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Type
|
reactant
|
Smiles
|
C(C)OC(CC1=CC=CC=C1)=O
|
Name
|
|
Quantity
|
160 mL
|
Type
|
reactant
|
Smiles
|
ClS(=O)(=O)O
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Control Type
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AMBIENT
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Type
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CUSTOM
|
Details
|
stirred at ambient temperature for 18 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Reaction temperature
|
Type
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CUSTOM
|
Details
|
is brought to RT
|
Type
|
CUSTOM
|
Details
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(28° C.)
|
Type
|
ADDITION
|
Details
|
The reaction is poured onto ice
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Type
|
EXTRACTION
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Details
|
extracted with ethyl acetate
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Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over MgSO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
evaporated to a yellow oil
|
Reaction Time |
18 h |
Name
|
|
Type
|
|
Smiles
|
C(C)OC(CC1=CC=C(C=C1)S(=O)(=O)Cl)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |